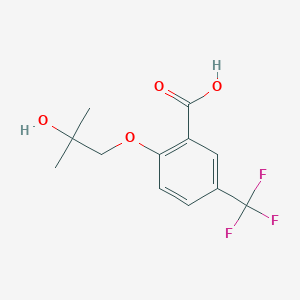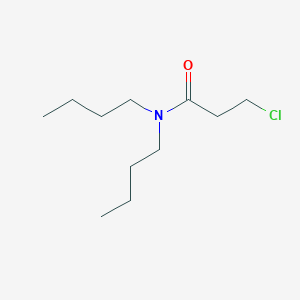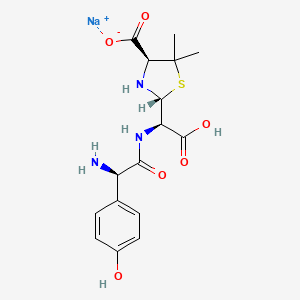
Amoxycilloic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amoxycilloic Acid Sodium Salt is a derivative of amoxicillin, a widely used antibiotic. It is known for its antibacterial properties and is used in various research applications. The compound has a molecular formula of C16H20N3NaO6S and a molecular weight of 405.4 . It is primarily used in the field of proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Amoxycilloic Acid Sodium Salt involves the reaction of amoxicillin with sodium hydroxide. The process typically includes the following steps:
Dissolution: Amoxicillin is dissolved in water.
Neutralization: Sodium hydroxide is added to the solution to neutralize the amoxicillin, forming this compound.
Crystallization: The solution is then evaporated to crystallize the salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Amoxicillin is dissolved in large quantities of water.
Controlled neutralization: Sodium hydroxide is added in a controlled manner to ensure complete neutralization.
Evaporation and crystallization: The solution is evaporated in industrial evaporators to obtain the crystalline form of the salt.
化学反应分析
Types of Reactions
Amoxycilloic Acid Sodium Salt undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form the corresponding amoxicillin salt.
Substitution: Can undergo substitution reactions where the sodium ion is replaced by other cations.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield amoxicillin
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed
Amoxicillin: Formed through hydrolysis.
Various salts: Formed through neutralization and substitution reactions
科学研究应用
Amoxycilloic Acid Sodium Salt is used in various scientific research applications, including:
Proteomics Research: Used as a biochemical for studying protein structures and functions.
Antibacterial Studies: Used to study the antibacterial properties and mechanisms of action of amoxicillin derivatives.
Pharmaceutical Research: Used as a reference standard in the development and testing of new antibiotics.
作用机制
Amoxycilloic Acid Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
相似化合物的比较
Similar Compounds
Amoxicillin: The parent compound with similar antibacterial properties.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin compound with a narrower spectrum of activity.
Uniqueness
Amoxycilloic Acid Sodium Salt is unique due to its specific structure, which allows for higher serum concentrations compared to ampicillin. This makes it more effective in certain bacterial infections .
属性
分子式 |
C16H20N3NaO6S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1 |
InChI 键 |
OWFQIGGKWCUTRP-ODFUGKNXSA-M |
手性 SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
规范 SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

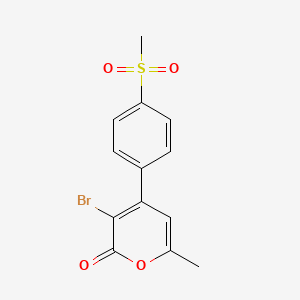
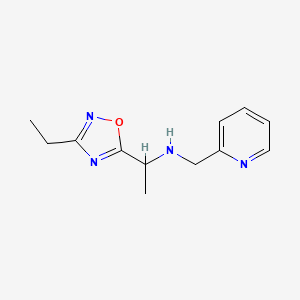
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

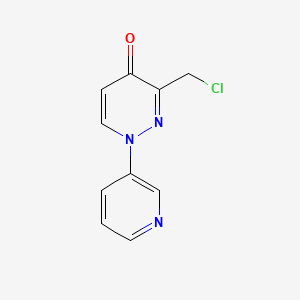
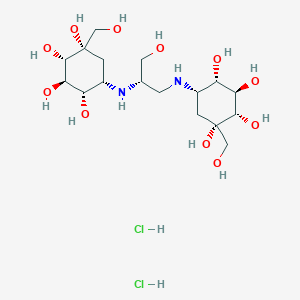
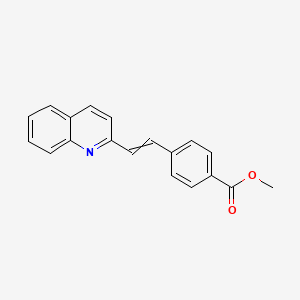
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
